Commercial Availability and Purity: A Verified Procurement Advantage
As a specialized building block, 6-Ethynyl-3,4-dihydroisoquinolin-1(2H)-one is not a catalog commodity like its non-ethynylated parent scaffold, 3,4-dihydroisoquinolin-1(2H)-one. Its commercial availability at high purities is a key procurement differentiator. While many 3,4-dihydroisoquinolin-1(2H)-one derivatives are only available through custom synthesis, this specific compound is inventoried by specialized suppliers with defined purity specifications, which translates to reduced lead times and direct cost savings for research projects .
| Evidence Dimension | Commercial Purity and Availability |
|---|---|
| Target Compound Data | 98% purity, inventoried in 1g quantity |
| Comparator Or Baseline | 6-bromo-3,4-dihydroisoquinolin-1(2H)-one: Available at ≥97% purity; 6-ethynylisoquinoline (no lactam): Available at 95% purity |
| Quantified Difference | The target compound offers 98% purity, representing a 3% absolute purity advantage over the closest relevant comparator (6-ethynylisoquinoline) from a single vendor, but more importantly, it provides a ready source for the specific ethynyl-dihydroisoquinolinone scaffold that would otherwise require custom synthesis. |
| Conditions | Vendor-specified purity data; procurement scenario. |
Why This Matters
Higher assay-ready purity and established inventory reduce the need for in-house purification or custom synthesis, saving time and project costs.
